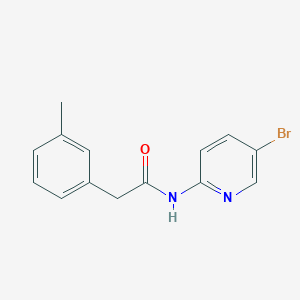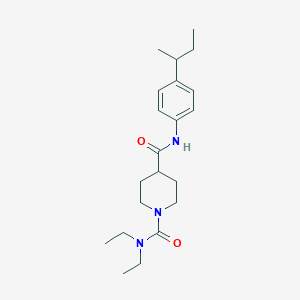![molecular formula C17H24N2O3S B5414470 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals known for their potential in various applications, including medicinal chemistry. Piperidine derivatives, for instance, have been explored for their anti-acetylcholinesterase activity, indicating the relevance of such structures in therapeutic contexts (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reactions that aim to introduce specific functional groups, enhancing their biological activity. For example, the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity show the importance of structural modifications in achieving high potency (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure, particularly the presence of the ethylsulfonyl group and the piperidine ring, plays a crucial role in the compound's interaction with biological targets. Crystal structure analysis of related compounds can provide insights into their conformation and potential interactions (Aydinli et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to the formation of various compounds with significant biological activities. The reactivity of such compounds under different conditions can yield valuable derivatives for further evaluation (Khalid et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. For instance, the incorporation of sulfonamide groups can significantly affect these properties, influencing their pharmacokinetic profiles (Rak et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under physiological conditions, are essential for determining the potential use of these compounds. Studies on derivatives of piperidine reveal the impact of various substituents on their chemical behavior and interaction with biological molecules (McCombie et al., 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-23(21,22)18-10-8-14(9-11-18)17(20)19-13(2)12-15-6-4-5-7-16(15)19/h4-7,13-14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFJBFMCIJJWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)
![2-{1-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5414400.png)
![methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B5414404.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5414407.png)

![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)

![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5414442.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5414454.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)